molecular formula C22H20ClN3O4 B4905478 1-(4-CHLORO-2-NITROPHENYL)-4-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)PIPERAZINE

1-(4-CHLORO-2-NITROPHENYL)-4-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)PIPERAZINE

Cat. No.: B4905478
M. Wt: 425.9 g/mol
InChI Key: WIDIIRIUQONZCP-UHFFFAOYSA-N
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Description

1-(4-CHLORO-2-NITROPHENYL)-4-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a chloronitrophenyl group and a methylphenylfuran carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One possible route could involve:

    Nitration: Introduction of a nitro group to a chlorobenzene derivative.

    Furan Ring Formation: Synthesis of the furan ring with appropriate substituents.

    Piperazine Ring Formation: Formation of the piperazine ring through cyclization reactions.

    Coupling Reactions: Coupling of the chloronitrophenyl and methylphenylfuran carbonyl groups to the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-2-NITROPHENYL)-4-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-2-NITROPHENYL)-4-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)PIPERAZINE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(5-methyl-2-phenylfuran-3-carbonyl)piperazine
  • **1-(4-Nitrophenyl)-4-(5-methyl-2-phen

Properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-15-13-18(21(30-15)16-5-3-2-4-6-16)22(27)25-11-9-24(10-12-25)19-8-7-17(23)14-20(19)26(28)29/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDIIRIUQONZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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